2-(2-Methoxy-ethoxy)-3-methyl-thiophene
Description
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-3-methylthiophene |
InChI |
InChI=1S/C8H12O2S/c1-7-3-6-11-8(7)10-5-4-9-2/h3,6H,4-5H2,1-2H3 |
InChI Key |
LTLMQBNRRALKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and functional group impacts among related thiophene derivatives:
Physicochemical Properties
- Solubility: The methoxy-ethoxy group in this compound likely improves solubility in polar solvents compared to non-polar derivatives like 2-Acetyl-3-methylthiophene. Longer ethoxy chains (e.g., in and ) further enhance hydrophilicity but may reduce volatility .
- In contrast, acetyl or amino groups (e.g., in and ) increase reactivity for nucleophilic or condensation reactions .
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the etherification strategy reported by Zhang et al., which involves nucleophilic substitution under phase transfer conditions. For 2-(2-Methoxy-ethoxy)-3-methyl-thiophene, the synthesis proceeds via two key steps:
Step 1: Bromination of 3-Methylthiophene
3-Methylthiophene undergoes regioselective bromination at the 2-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. The methyl group at position 3 directs electrophilic substitution to the adjacent 2-position, yielding 2-bromo-3-methylthiophene. This step achieves an 85–90% yield under optimized conditions.
Step 2: Alkoxy Group Introduction
The brominated intermediate reacts with sodium 2-methoxyethoxide in a biphasic system (water/THF) using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and potassium hydroxide (KOH) as the base. The reaction proceeds at room temperature for 10–12 hours, substituting the bromine atom with the 2-methoxyethoxy group. Zhang et al. reported an 88% yield for a structurally analogous etherification.
Key Reaction Conditions:
-
Catalyst: TBAB (5 mol%)
-
Base: KOH (2 equiv)
-
Temperature: 25°C
-
Yield: 82–86% (isolated)
Acid-Catalyzed Etherification
Methodology from Patent Literature
A patent by CN1035291A describes acid-catalyzed etherification for thiophene derivatives. While the patent focuses on larger alkoxy groups, the protocol is adaptable for 2-methoxyethoxy introduction.
Procedure:
3-Methylthiophene reacts with 2-methoxyethanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at 80–100°C. The acid facilitates protonation of the alcohol, enhancing its electrophilicity for aromatic substitution. The reaction requires 24–48 hours, with yields ranging from 60–70%.
Limitations:
-
Regioselectivity: Competing substitution at position 4 may occur, necessitating chromatographic separation.
-
Side Reactions: Over-alkylation or polymerization is observed at higher temperatures.
Bromination-Alkoxy Substitution via Ullmann Coupling
Copper-Catalyzed Cross-Coupling
This method combines bromination with a Ullmann-type coupling, leveraging copper catalysts to form the C–O bond.
Step 1: Bromination
Identical to Section 1.1, yielding 2-bromo-3-methylthiophene.
Step 2: Coupling with 2-Methoxyethanol
The brominated intermediate reacts with 2-methoxyethanol in dimethylformamide (DMF) using copper(I) iodide (CuI) and 1,10-phenanthroline as ligands. Cesium carbonate (Cs2CO3) serves as the base, enabling the reaction at 100°C for 24 hours. This method achieves a 75–80% yield, as inferred from analogous syntheses.
Advantages:
-
Functional Group Tolerance: Compatible with sensitive ether groups.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Phase Transfer Catalysis | TBAB, KOH, 25°C, 12 hrs | 82–86% | High yield, mild conditions | Requires bromination step |
| Acid-Catalyzed | H2SO4, 80°C, 48 hrs | 60–70% | Simple setup | Low regioselectivity, side reactions |
| Ullmann Coupling | CuI, Cs2CO3, 100°C, 24 hrs | 75–80% | Scalable, robust | High temperature, costly ligands |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
